Ethyl-4-(4-Heptyloxyphenyl)-4-oxobutyrat

Übersicht

Beschreibung

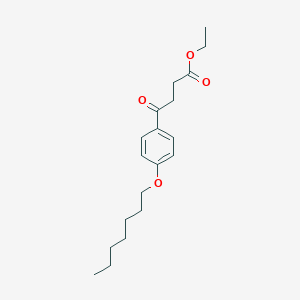

Ethyl 4-(4-heptyloxyphenyl)-4-oxobutyrate is an organic compound with a complex structure, characterized by the presence of a heptyloxyphenyl group and an oxobutyrate ester

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to ethyl 4-(4-heptyloxyphenyl)-4-oxobutyrate. For instance, derivatives of similar structures have shown promising results in inhibiting cancer cell proliferation. A notable case study demonstrated that modifications of the oxobutyrate structure could enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

Anti-inflammatory Properties

Research indicates that compounds with similar structural motifs exhibit anti-inflammatory effects. Ethyl 4-(4-heptyloxyphenyl)-4-oxobutyrate may serve as a lead compound for developing new anti-inflammatory agents, particularly in treating chronic inflammatory diseases.

Applications in Material Science

The compound's ability to form supramolecular structures makes it an interesting candidate for studies in self-assembly processes. Research has shown that ethyl 4-(4-heptyloxyphenyl)-4-oxobutyrate can participate in host-guest chemistry, which is crucial for designing new materials with specific functionalities.

Case Study: Self-Assembly Mechanisms

A recent investigation into the self-assembly behavior of similar compounds revealed two distinct mechanisms: initial formation of two-dimensional structures followed by three-dimensional assembly under certain conditions. This insight could pave the way for developing advanced materials with tailored properties.

Biodegradability Studies

Given the increasing concern over plastic waste, studies are being conducted to evaluate the biodegradability of polymers synthesized from ethyl 4-(4-heptyloxyphenyl)-4-oxobutyrate derivatives. Initial findings suggest that these materials may degrade more efficiently than traditional plastics, offering a sustainable alternative.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-heptyloxyphenyl)-4-oxobutyrate typically involves a multi-step process. One common method includes the esterification of 4-(4-heptyloxyphenyl)-4-oxobutyric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of Ethyl 4-(4-heptyloxyphenyl)-4-oxobutyrate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial to ensure the quality and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-(4-heptyloxyphenyl)-4-oxobutyrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: 4-(4-heptyloxyphenyl)-4-oxobutyric acid.

Reduction: Ethyl 4-(4-heptyloxyphenyl)-4-hydroxybutyrate.

Substitution: Various substituted esters depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of Ethyl 4-(4-heptyloxyphenyl)-4-oxobutyrate involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity or binding to receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate: Shares a similar heptyloxyphenyl group but differs in the length of the carbon chain.

4-(Heptyloxy)phenyl isocyanate: Contains the same heptyloxyphenyl group but has an isocyanate functional group instead of an ester.

Uniqueness

Ethyl 4-(4-heptyloxyphenyl)-4-oxobutyrate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a heptyloxyphenyl group and an oxobutyrate ester makes it a valuable compound for various applications in research and industry.

Biologische Aktivität

Ethyl 4-(4-heptyloxyphenyl)-4-oxobutyrate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Ethyl 4-(4-heptyloxyphenyl)-4-oxobutyrate has the following structural formula:

- Molecular Formula : C17H26O3

- Molecular Weight : 278.39 g/mol

The compound features a heptyloxy group attached to a phenyl ring, along with an oxobutyrate moiety, which may influence its biological interactions.

The biological activity of Ethyl 4-(4-heptyloxyphenyl)-4-oxobutyrate is hypothesized to involve several mechanisms:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes, which could lead to therapeutic effects in various diseases.

- Receptor Interaction : The compound may interact with biological receptors, altering their activity and influencing cellular responses.

- Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activities, suggesting potential protective effects against oxidative stress.

Biological Activities

Research indicates that Ethyl 4-(4-heptyloxyphenyl)-4-oxobutyrate may exhibit the following biological activities:

- Antioxidant Activity : The presence of the heptyloxy group may enhance the compound's lipophilicity, allowing it to scavenge free radicals effectively.

- Anti-inflammatory Effects : Preliminary studies suggest that derivatives of this compound could reduce inflammation markers in vitro.

- Cytotoxicity Against Cancer Cells : Some related compounds have shown cytotoxic effects on cancer cell lines, indicating potential applications in oncology.

Data Table of Similar Compounds

To better understand the potential of Ethyl 4-(4-heptyloxyphenyl)-4-oxobutyrate, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate | C13H15FO4 | Fluoro and methoxy substituents | Antioxidant, anti-inflammatory |

| Ethyl 3-fluorophenyl-4-oxobutanoate | C13H15F O4 | Fluorine at different position | Cytotoxicity against melanoma cells |

| Ethyl 2-(3-fluorophenyl)-2-hydroxyacetate | C11H12F O5 | Hydroxyl group instead of carbonyl | Antiviral properties |

Case Studies and Research Findings

- Antioxidant Studies :

- Cytotoxicity in Cancer Research :

- Anti-inflammatory Mechanisms :

Eigenschaften

IUPAC Name |

ethyl 4-(4-heptoxyphenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O4/c1-3-5-6-7-8-15-23-17-11-9-16(10-12-17)18(20)13-14-19(21)22-4-2/h9-12H,3-8,13-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZSLKGDMBNUEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)C(=O)CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50599898 | |

| Record name | Ethyl 4-[4-(heptyloxy)phenyl]-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143134-90-1 | |

| Record name | Ethyl 4-(heptyloxy)-γ-oxobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143134-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-[4-(heptyloxy)phenyl]-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.